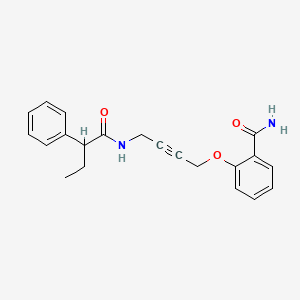

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide

CAS No.: 1421528-02-0

Cat. No.: VC7447401

Molecular Formula: C21H22N2O3

Molecular Weight: 350.418

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421528-02-0 |

|---|---|

| Molecular Formula | C21H22N2O3 |

| Molecular Weight | 350.418 |

| IUPAC Name | 2-[4-(2-phenylbutanoylamino)but-2-ynoxy]benzamide |

| Standard InChI | InChI=1S/C21H22N2O3/c1-2-17(16-10-4-3-5-11-16)21(25)23-14-8-9-15-26-19-13-7-6-12-18(19)20(22)24/h3-7,10-13,17H,2,14-15H2,1H3,(H2,22,24)(H,23,25) |

| Standard InChI Key | CQLLTBOKYZMKSP-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Introduction

Synthesis

The synthesis of compounds like 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide often involves multi-step organic reactions. The general methodology includes:

-

Amide Formation:

-

Reacting a phenylbutanoic acid derivative with an amine group to form the amide bond.

-

-

Alkyne Functionalization:

-

Introducing an alkyne group (C≡C) via coupling reactions such as Sonogashira coupling.

-

-

Ether Formation:

-

Linking the alkyne-amide intermediate to a benzamide derivative through etherification.

-

-

Purification and Characterization:

-

Techniques such as recrystallization, NMR spectroscopy, IR spectroscopy, and mass spectrometry are used for structural confirmation.

-

Applications

Compounds with similar structures often exhibit diverse biological and pharmaceutical applications due to their functional groups and molecular geometry.

Potential Applications:

-

Antimicrobial Activity:

-

Anticancer Potential:

-

Drug Design:

-

The combination of amide and alkyne functionalities makes this compound a candidate for enzyme inhibition or receptor modulation studies.

-

-

Material Science:

-

The presence of conjugated systems (aromatic rings and alkynes) may find utility in optoelectronic materials.

-

Biological Activity

Although specific studies on this compound are unavailable, its structural analogs suggest potential biological activities:

Antiplasmodial Activity:

Benzamide derivatives have shown efficacy against Plasmodium species in malaria models .

Anticancer Activity:

Compounds with phenylbutanamido groups have demonstrated cytotoxicity against carcinoma cell lines such as HCT116 .

Antimicrobial Testing:

Testing against bacterial strains (e.g., E. coli, S. aureus) and fungi could reveal broad-spectrum antimicrobial properties .

Research Gaps and Future Directions

Despite its promising structure, no direct studies on 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide were found in current literature. Future research could focus on:

-

Synthesizing this compound and testing its pharmacological properties.

-

Investigating its interaction with enzymes or receptors through computational docking.

-

Exploring its stability under physiological conditions.

This article highlights the potential of 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide, emphasizing its synthetic versatility and possible applications in pharmaceuticals and materials science. Further experimental studies are essential to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume